7-fluoro-5-nitro-1H-indazole chemical properties
7-fluoro-5-nitro-1H-indazole chemical properties
Executive Summary
7-Fluoro-5-nitro-1H-indazole (CAS: 1105175-05-0) represents a high-value heterocyclic scaffold in modern medicinal chemistry. It serves as a critical bioisostere for 7-nitroindazole—a selective neuronal nitric oxide synthase (nNOS) inhibitor—while offering enhanced metabolic stability and altered electronic properties due to the C7-fluorine substitution.
This guide provides a definitive technical analysis of this compound, focusing on its synthesis, unique reactivity patterns (specifically regioselective alkylation), and application as a diverse building block for kinase inhibitors and protein degraders.
Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| CAS Number | 1105175-05-0 |
| IUPAC Name | 7-Fluoro-5-nitro-1H-indazole |
| Molecular Formula | C₇H₄FN₃O₂ |
| Molecular Weight | 181.12 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | >180°C (Predicted based on 5-nitro analog; 5-nitro-1H-indazole MP: 208°C) |
| Acidity (pKa) | ~10.9 (Predicted N-H acidity); Increased acidity vs. unsubstituted indazole (pKa 13.8) due to EWGs. |
| Solubility | Soluble in DMSO, DMF, EtOAc; Low solubility in water. |
Synthesis & Manufacturing
The most efficient and scalable route to 7-fluoro-5-nitro-1H-indazole avoids the non-selective nitration of 7-fluoroindazole. Instead, it utilizes a de novo ring construction starting from a highly functionalized benzaldehyde precursor.
Core Synthetic Route
Precursor: 2,3-Difluoro-5-nitrobenzaldehyde (CAS: 679840-20-1). Reagent: Hydrazine Hydrate (N₂H₄·H₂O). Mechanism: Nucleophilic Aromatic Substitution (SₙAr) followed by Condensation.
Mechanistic Insight
The reaction proceeds via a cascade sequence.[1] First, the hydrazine nucleophile attacks the C2-position of the benzaldehyde. The fluorine at C2 is highly activated for SₙAr displacement due to the ortho-formyl and para-nitro groups (both strong electron-withdrawing groups). Following displacement, the hydrazine moiety condenses with the aldehyde to close the pyrazole ring. The fluorine at C3 (which becomes C7 in the indazole) remains intact as it is less activated and sterically distinct.
Experimental Protocol (Standardized)
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Step 1: Dissolve 2,3-difluoro-5-nitrobenzaldehyde (1.0 eq) in ethanol or DMF.
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Step 2: Add Hydrazine monohydrate (2.0–3.0 eq) dropwise at 0°C to control the exotherm.
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Step 3: Heat the mixture to reflux (80–100°C) for 4–12 hours. Monitor by TLC/LC-MS for consumption of starting material.
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Step 4: Cool to room temperature. Pour into ice-water. The product typically precipitates as a yellow solid.
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Step 5: Filter, wash with water, and dry. Recrystallize from ethanol/water if necessary.
Figure 1: Synthetic pathway via cyclization of fluorinated benzaldehyde.[2][3][1][4][5][6][7][8][9]
Chemical Reactivity Profile
The 7-fluoro-5-nitro substitution pattern dictates specific reactivity, particularly in alkylation reactions.
Regioselective N-Alkylation (The "C7 Effect")
Indazoles can be alkylated at N1 or N2. For unsubstituted indazoles, N1 alkylation is generally thermodynamically preferred. However, 7-substituted indazoles (especially 7-F and 7-NO₂) exhibit a strong preference for N2-alkylation .
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Cause: Steric repulsion between the C7-substituent (Fluorine) and the incoming alkyl group at N1 destabilizes the N1-transition state.
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Outcome: Alkylation with alkyl halides (R-X) and base (K₂CO₃/Cs₂CO₃) will yield the N2-isomer as the major product (>90% selectivity often observed).
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Strategic Implication: If the N1-isomer is required, alternative strategies such as protecting group migration or specific metal-catalyzed cross-couplings (e.g., Chan-Lam) may be necessary, or one must accept lower yields and difficult separations.
Functional Group Interconversions
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Nitro Reduction: The C5-nitro group is readily reduced to an amine (5-amino-7-fluoro-1H-indazole) using standard conditions (H₂/Pd-C, Fe/NH₄Cl, or SnCl₂). This amine is a versatile handle for amide coupling, urea formation, or Buchwald-Hartwig aminations.
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Acidity: The N-H proton is highly acidic. Bases as weak as K₂CO₃ are sufficient for deprotonation.
Figure 2: Reactivity divergence highlighting the steric influence of the C7-fluorine on alkylation regioselectivity.
Applications in Drug Discovery[11]
nNOS Inhibition
The parent compound, 7-nitroindazole, is a widely cited tool compound for inhibiting neuronal nitric oxide synthase (nNOS) in vivo. The 7-fluoro-5-nitro analog retains the core electronic distribution required for active site binding but modifies the lipophilicity and metabolic profile. The fluorine atom can modulate CNS penetration and prevent metabolic oxidation at the C7 position.
Kinase Inhibitor Scaffold
Indazoles are "privileged structures" in kinase inhibition (e.g., Axitinib, Pazopanib). The 5-position (occupied by nitro/amine) is the vector typically directed towards the solvent front or hinge region of the kinase ATP-binding pocket. The 7-fluoro group can induce conformational constraints or fill small hydrophobic pockets (halogen bonding) to improve selectivity profiles.
Safety and Handling
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Nitroaromatics: Generally considered potentially mutagenic and should be handled with care. Avoid inhalation of dust.
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Energetics: While not a primary explosive, polynitro or nitro-heterocycles can be energetic. Synthesis involving heating of nitro-benzaldehydes with hydrazine should be conducted behind a blast shield.
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Storage: Store in a cool, dry place. Light sensitive (protect from direct sunlight).
References
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National Institutes of Health (NIH). (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved October 26, 2023, from [Link]
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University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved October 26, 2023, from [Link]
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Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved October 26, 2023, from [Link]
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